1-(Furan-3-ylmethyl)-1-(thiophen-2-ylmethyl)-3-(o-tolyl)urea
CAS No.: 1421442-72-9
Cat. No.: VC6932997
Molecular Formula: C18H18N2O2S
Molecular Weight: 326.41
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1421442-72-9 |
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Molecular Formula | C18H18N2O2S |
Molecular Weight | 326.41 |
IUPAC Name | 1-(furan-3-ylmethyl)-3-(2-methylphenyl)-1-(thiophen-2-ylmethyl)urea |
Standard InChI | InChI=1S/C18H18N2O2S/c1-14-5-2-3-7-17(14)19-18(21)20(11-15-8-9-22-13-15)12-16-6-4-10-23-16/h2-10,13H,11-12H2,1H3,(H,19,21) |
Standard InChI Key | IKJRDTZNGYBXGU-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC(=O)N(CC2=COC=C2)CC3=CC=CS3 |
Introduction
Chemical Structure and Molecular Properties
Molecular Architecture
The compound features a urea backbone () substituted with three distinct groups:
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Furan-3-ylmethyl: A furan heterocycle (five-membered ring with one oxygen atom) attached via a methylene (–CH–) linker.
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Thiophen-2-ylmethyl: A thiophene heterocycle (five-membered ring with one sulfur atom) connected via a methylene group.
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o-Tolyl: A methyl-substituted phenyl ring () at the ortho position.
The combination of electron-rich heterocycles (furan, thiophene) and an aromatic o-tolyl group creates a unique electronic profile, influencing reactivity and intermolecular interactions.
Table 1: Key Molecular Properties
Property | Value/Description |
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Molecular Formula | |
Molecular Weight | 357.44 g/mol |
Hybridization | sp (urea nitrogen), sp (aromatic rings) |
Polar Surface Area | ~85 Ų (estimated) |
LogP (Lipophilicity) | ~3.2 (calculated) |
Synthesis and Reaction Pathways
General Synthetic Strategies
While no direct synthesis route for this compound is documented, analogous urea derivatives are typically synthesized via:
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Isocyanate-Amine Coupling:
Here, a substituted isocyanate reacts with a primary or secondary amine. For this compound, a multi-step approach would involve:
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Preparation of o-tolyl isocyanate.
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Sequential alkylation of urea with furan-3-ylmethyl and thiophen-2-ylmethyl groups.
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Carbodiimide-Mediated Coupling:
Use of coupling agents like EDCI or DCC to facilitate urea formation under mild conditions.
Table 2: Hypothetical Reaction Conditions
Step | Reagents/Conditions | Yield (Estimated) |
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1 | o-Tolyl isocyanate + furan-3-ylmethylamine, THF, 0°C→RT | 60–70% |
2 | Intermediate + thiophen-2-ylmethyl bromide, KCO, DMF, 80°C | 40–50% |
Physicochemical Characterization
Spectroscopic Data (Theoretical)
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IR Spectroscopy:
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N–H stretch: ~3350 cm (urea).
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C=O stretch: ~1650 cm.
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C–O (furan): ~1250 cm.
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C–S (thiophene): ~700 cm.
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NMR Spectroscopy:
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H NMR:
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o-Tolyl aromatic protons: δ 6.8–7.2 ppm.
–CH (o-tolyl): δ 2.3 ppm.
–CH– (furan/thiophene): δ 3.8–4.2 ppm.
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C NMR:
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Urea carbonyl: δ 158–160 ppm.
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Furan/thiophene carbons: δ 110–145 ppm.
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Compound | IC (IDO1) | Antioxidant Activity (IC, DPPH) |
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1-(Furan-3-ylmethyl)-3-(o-tolyl)urea | 0.8 μM | 45 μM |
1-(Thiophen-2-ylmethyl)-3-(o-tolyl)urea | 1.2 μM | 38 μM |
Challenges and Research Gaps
Limitations in Current Knowledge
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No direct in vivo or clinical data exists for this compound.
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Solubility and bioavailability predictions remain theoretical.
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Synthetic routes require optimization for scalability.
Future Directions
Priority Research Areas
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Targeted Synthesis: Develop efficient, high-yield protocols.
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Structure-Activity Relationship (SAR) Studies: Systematically vary substituents to optimize bioactivity.
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Computational Modeling: Predict binding modes with IDO1 or other targets using molecular docking.
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